1,4-DIMETHYL 2-[3-(METHOXYCARBONYL)-5-NITROBENZAMIDO]BENZENE-1,4-DICARBOXYLATE
Description
1,4-DIMETHYL 2-[3-(METHOXYCARBONYL)-5-NITROBENZAMIDO]BENZENE-1,4-DICARBOXYLATE is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes multiple functional groups such as nitro, methoxycarbonyl, and benzamido groups
Properties
IUPAC Name |
dimethyl 2-[(3-methoxycarbonyl-5-nitrobenzoyl)amino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O9/c1-28-17(23)10-4-5-14(19(25)30-3)15(9-10)20-16(22)11-6-12(18(24)29-2)8-13(7-11)21(26)27/h4-9H,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZBHEJRVBDRMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DIMETHYL 2-[3-(METHOXYCARBONYL)-5-NITROBENZAMIDO]BENZENE-1,4-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Amidation: The formation of the benzamido group through the reaction of the nitro compound with an amine.
Esterification: The conversion of carboxylic acid groups to ester groups using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, amidation, and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,4-DIMETHYL 2-[3-(METHOXYCARBONYL)-5-NITROBENZAMIDO]BENZENE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The ester groups can be hydrolyzed to carboxylic acids using strong bases like sodium hydroxide.
Substitution: The benzamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium hydroxide, water.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Amino derivatives: Formed from the reduction of the nitro group.
Carboxylic acids: Formed from the hydrolysis of ester groups.
Substituted benzamides: Formed from nucleophilic substitution reactions.
Scientific Research Applications
1,4-DIMETHYL 2-[3-(METHOXYCARBONYL)-5-NITROBENZAMIDO]BENZENE-1,4-DICARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,4-DIMETHYL 2-[3-(METHOXYCARBONYL)-5-NITROBENZAMIDO]BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzamido group can form hydrogen bonds with proteins, affecting their function. The ester groups can be hydrolyzed to release active carboxylic acids that participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,2′-bipyridine-4,4′-dicarboxylate: Similar in structure but lacks the nitro and benzamido groups.
Dimethyl benzene-1,2-dicarboxylate: Similar ester groups but different substitution pattern on the benzene ring.
Sodium,3,5-bis(methoxycarbonyl)benzenesulfonate: Contains similar ester groups but different functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
